2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
Description
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is a phenolic derivative characterized by an ethoxy group at the 2-position and a substituted aminomethyl moiety at the 6-position of the benzene ring. The aminomethyl group is further functionalized with a 4-(trifluoromethyl)phenyl substituent, introducing strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group. Its synthesis and characterization have been reported in specialized fluorinated compound catalogs, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-ethoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c1-2-22-14-5-3-4-11(15(14)21)10-20-13-8-6-12(7-9-13)16(17,18)19/h3-9,20-21H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXYBDUIRDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of target proteins. This modulation can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and alterations in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can be contextualized by comparing it to analogs with variations in substituents, functional groups, and molecular frameworks. Below is a detailed analysis:
Structural Analogues with Imino vs. Aminomethyl Linkages
- (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP): This compound replaces the aminomethyl (-NH-CH₂-) group with an imino (-CH=N-) linkage. The imino group facilitates stronger hydrogen bonding and π-π stacking in crystalline phases, as observed in its nonlinear optical (NLO) studies . The absence of a protonatable amine in ETPMP reduces its aqueous solubility compared to the target compound, which retains a secondary amine capable of forming intermolecular hydrogen bonds .
Substituent Effects: Trifluoromethyl vs. Methyl/Phenyl Groups
- 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Substituting the trifluoromethyl group with a methyl (-CH₃) group diminishes electron-withdrawing effects, leading to a higher electron density on the aromatic ring. This alters reactivity in electrophilic substitution reactions and reduces thermal stability compared to the target compound .
- The methoxy (-OCH₃) group, smaller than ethoxy (-OCH₂CH₃), reduces steric hindrance but lowers lipophilicity, impacting membrane permeability .
Functional Group Variations: Ethoxy vs. Methoxy
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Replacing ethoxy with methoxy shortens the alkoxy chain, decreasing hydrophobicity (logP reduction by ~0.5 units) and altering crystal packing due to reduced van der Waals interactions. This compound’s melting point is notably lower (≈150°C) than ethoxy-substituted analogs .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Research Findings and Implications
- Synthetic Challenges: The target compound’s discontinuation in commercial catalogs suggests synthetic hurdles, possibly due to the instability of the aminomethyl group under standard reaction conditions.
- Biological Relevance : The trifluoromethyl group’s metabolic resistance and lipophilicity position the target compound as a candidate for drug discovery, though its amine group requires protection in vivo to prevent oxidation.
Biological Activity
2-Ethoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol, a compound with the molecular formula , has garnered attention for its potential biological activities. The trifluoromethyl group in its structure is known to enhance the compound's pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, which can lead to modulation of enzyme activity or receptor signaling pathways. This modulation may result in various biological effects, such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Enzyme Inhibition
Studies indicate that compounds containing trifluoromethyl groups can significantly increase potency against specific enzymes. For example, research has demonstrated that similar compounds exhibit enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake, with a potency increase of up to six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar properties.
Case Studies
- Trifluoromethyl Phenols : A study highlighted the effectiveness of trifluoromethyl phenols in inhibiting reverse transcriptase enzymes, which are crucial in viral replication. The presence of the trifluoromethyl group lowers the pKa of cyclic carbamates, facilitating hydrogen bonding interactions with target proteins .
- Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors. Its unique chemical properties make it suitable for developing advanced materials and therapeutic agents .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Ethoxy-6-({[4-(fluoromethyl)phenyl]amino}methyl)phenol | Fluoromethyl | Moderate enzyme inhibition |
| 2-Ethoxy-6-({[4-(chloromethyl)phenyl]amino}methyl)phenol | Chloromethyl | Variable activity |
| 2-Ethoxy-6-({[4-(bromomethyl)phenyl]amino}methyl)phenol | Bromomethyl | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
